molecular formula C25H31F3O5S B8038149 Fluticasone propiponate

Fluticasone propiponate

货号: B8038149
分子量: 500.6 g/mol
InChI 键: WMWTYOKRWGGJOA-ZHLGSTKJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Respiratory Applications

Asthma Management
Fluticasone propionate is primarily indicated for the management of asthma. It is available as an inhaler and has been shown to reduce the frequency of asthma exacerbations. A randomized controlled study demonstrated that patients with severe asthma requiring oral corticosteroids benefited significantly from fluticasone propionate delivered via a new dry powder inhaler, highlighting its efficacy in maintaining asthma control .

Allergic Rhinitis
Fluticasone propionate nasal spray is effective in treating seasonal and perennial allergic rhinitis. A double-blind study involving 423 patients showed that fluticasone propionate significantly improved nasal symptoms compared to placebo, with effects observable within three days of treatment . The efficacy was attributed to its direct topical action on the nasal mucosa rather than systemic absorption .

Dermatological Applications

Atopic Dermatitis
Fluticasone propionate is also used topically for treating atopic dermatitis. A study comparing once-daily versus twice-daily applications of a 0.05% cream formulation found no significant difference in efficacy between the two regimens, with both demonstrating high success rates in symptom relief . Approximately 79-85% of patients achieved clinical success, indicating its effectiveness in managing this chronic skin condition.

Comparative Studies

Fluticasone Propionate vs. Fluticasone Furoate
Research comparing fluticasone propionate with fluticasone furoate for allergic rhinitis indicated similar efficacy profiles. In one study, both formulations significantly reduced nasal symptoms compared to placebo, with fluticasone furoate showing a faster onset of action . This highlights the competitive landscape of corticosteroids for treating allergic conditions.

Safety Profile

While fluticasone propionate is generally well-tolerated, some adverse effects have been documented, particularly with high doses or prolonged use. A systematic review assessed adrenal suppression risks associated with inhaled fluticasone propionate, revealing that higher doses correlate with increased odds of abnormal adrenal function . Monitoring is advised for patients on long-term therapy.

Data Summary Table

Application AreaFormulation TypeEfficacy EvidenceKey Findings
AsthmaInhalerRandomized controlled trialsSignificant reduction in exacerbations
Allergic RhinitisNasal SprayDouble-blind studiesRapid symptom relief; effective at low doses
Atopic DermatitisTopical CreamComparative studiesHigh success rate; similar efficacy for dosing
Fluticasone Propionate vs FuroateNasal SprayComparative studiesSimilar efficacy; faster onset for furoate

生物活性

Fluticasone propionate (FP) is a potent synthetic glucocorticoid widely used in the treatment of various inflammatory conditions, particularly asthma and allergic rhinitis. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Chemical Profile

  • Chemical Name : (6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic acid fluoromethyl ester
  • Molecular Weight : 500.6 g/mol
  • Purity : ≥98%

Fluticasone propionate primarily acts as a glucocorticoid receptor agonist . It exhibits high affinity for the glucocorticoid receptor with a dissociation constant KdK_d of 0.5 nM and effectively stimulates glucocorticoid receptor-mediated transactivation of gene expression. Its biological activity includes:

  • Eosinophil Apoptosis : FP enhances apoptosis in human eosinophils with an effective concentration EC50EC_{50} of 3.7 nM in vitro .
  • Inhibition of Inflammatory Mediators : It inhibits the accumulation of mast cells in the nasal mucosa following topical administration and reduces lung eosinophilia in experimental models .

Pharmacokinetics

The pharmacokinetic profile of fluticasone propionate is characterized by its low systemic bioavailability due to extensive first-pass metabolism:

ParameterValue
Oral Bioavailability <1%
Intranasal Bioavailability <2%
Inhaled Bioavailability Approximately 9%
Volume of Distribution 4.2 L/kg (IV), 577 L (steady state)
Half-life 7.8 hours (IV), 10.8 hours (inhaled)
Protein Binding 99% in serum

Fluticasone propionate is primarily metabolized by cytochrome P450 3A4 and eliminated mainly through feces .

Case Studies

  • Efficacy in Asthma Management :
    • In a clinical trial involving patients with severe asthma, fluticasone propionate was administered alongside other medications. The results indicated a significant improvement in forced expiratory volume (FEV1) over a 52-week period without serious adverse effects related to eosinophilia .
    • A subgroup analysis showed that patients with baseline blood eosinophil counts below 1500 cells/µL experienced no significant clinical symptoms despite an increase in eosinophil levels during treatment .
  • Comparison of Delivery Methods :
    • A study comparing inhalation delivery methods found that the AeroChamber Plus® with Facemask provided higher lung bioavailability than the Babyhaler®, suggesting that delivery technique can significantly impact therapeutic outcomes .

Adverse Effects

While fluticasone propionate is generally well-tolerated, potential adverse effects include:

  • Localized irritation
  • Oral thrush
  • Systemic effects at high doses, including adrenal suppression

Monitoring for eosinophilia is recommended, especially in long-term therapy settings .

属性

IUPAC Name

[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16?,18+,19+,22+,23+,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTYOKRWGGJOA-ZHLGSTKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3(C2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluticasone propiponate
Reactant of Route 2
Reactant of Route 2
Fluticasone propiponate
Reactant of Route 3
Fluticasone propiponate
Reactant of Route 4
Reactant of Route 4
Fluticasone propiponate
Reactant of Route 5
Fluticasone propiponate
Reactant of Route 6
Fluticasone propiponate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。